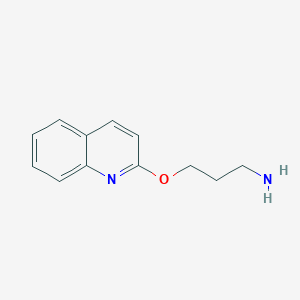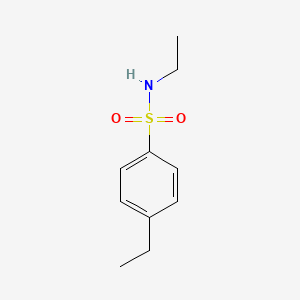
N,4-Diethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Diethylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,4-Diethylbenzene-1-sulfonamide can be synthesized through the reaction of 4-diethylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of sulfonamides often involves the direct synthesis from thiols and amines. This method is advantageous as it avoids the need for pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,4-Diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mécanisme D'action
The mechanism of action of N,4-Diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting various physiological processes . The sulfonamide group plays a crucial role in this inhibition by mimicking the enzyme’s natural substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfenamides: Used as vulcanization accelerators in the rubber industry.
Uniqueness
N,4-Diethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the diethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and industrial applications compared to other sulfonamides.
Propriétés
Numéro CAS |
477482-94-3 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N,4-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)14(12,13)11-4-2/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
LTXFHGMNQJDHBG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



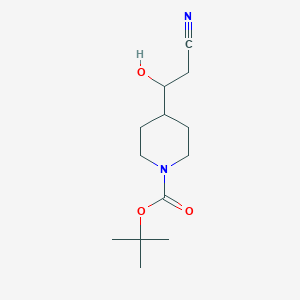


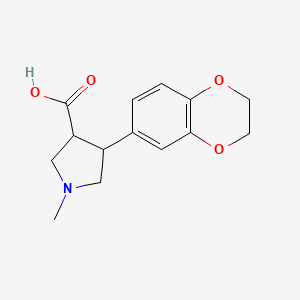
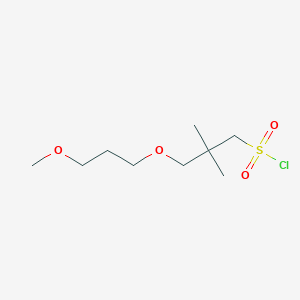

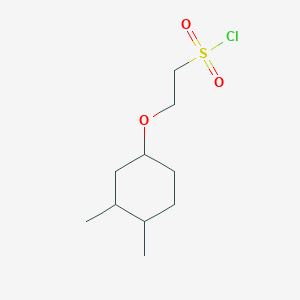
![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
